Doxylamine N-Oxide Dihydrochloride
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Overview
Description
Doxylamine N-Oxide Dihydrochloride is a compound with the molecular formula C17H22N2O2·2HCl and a molecular weight of 359.29 g/mol . It is a derivative of doxylamine, an antihistamine commonly used to treat allergies and insomnia . This compound is often used as a reference standard in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxylamine N-Oxide Dihydrochloride typically involves the oxidation of doxylamine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids . The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the amine group to the N-oxide form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Doxylamine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of doxylamine to its N-oxide form.
Reduction: The N-oxide group can be reduced back to the amine form under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include the parent amine (doxylamine) and various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
Doxylamine N-Oxide Dihydrochloride is used in various scientific research applications:
Pharmaceutical Testing: As a reference standard for the development and validation of analytical methods.
Biological Studies: Investigating the metabolism and pharmacokinetics of doxylamine and its derivatives.
Medicinal Chemistry: Exploring the structure-activity relationship of antihistamines.
Industrial Applications: Used in the quality control of pharmaceutical products.
Mechanism of Action
Doxylamine N-Oxide Dihydrochloride exerts its effects by competitively inhibiting histamine at H1 receptors . This inhibition prevents the typical allergic response mediated by histamine. Additionally, it has sedative and anticholinergic effects, which contribute to its use as a sleep aid . The compound’s molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors .
Comparison with Similar Compounds
Similar Compounds
Doxylamine Succinate: Another derivative of doxylamine used primarily as a sleep aid and in combination with pyridoxine for treating morning sickness.
Diphenhydramine: An antihistamine with similar sedative properties.
Chlorpheniramine: Another first-generation antihistamine with less pronounced sedative effects.
Uniqueness
Doxylamine N-Oxide Dihydrochloride is unique due to its specific N-oxide functional group, which imparts distinct chemical properties and reactivity compared to other doxylamine derivatives . This uniqueness makes it valuable in analytical and medicinal chemistry research .
Properties
Molecular Formula |
C17H24Cl2N2O2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C17H22N2O2.2ClH/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20;;/h4-12H,13-14H2,1-3H3;2*1H |
InChI Key |
MLQXMTNRNQFUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-].Cl.Cl |
Origin of Product |
United States |
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